Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide
Description
Properties
IUPAC Name |
7H-imidazo[1,2-a]pyrazin-8-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPZJTVWTYNFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=O)N1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrazine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The final step involves the addition of hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are used to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide derivatives have been investigated for their potential as anticancer agents. Research has shown that certain derivatives can act as inhibitors of breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6), which are implicated in cancer progression. These compounds exhibited low nanomolar inhibition activity, suggesting their potential as targeted therapies in oncology .
Immune Modulation
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). This enzyme negatively regulates the cGAS-STING pathway, a crucial component of the immune response. By inhibiting ENPP1, these compounds can enhance immune responses against tumors, making them promising candidates for cancer immunotherapy .
Antiviral Activity
The compound has also shown significant antiviral properties, particularly against influenza viruses. One derivative demonstrated broad-spectrum activity against oseltamivir-resistant strains of H1N1 influenza by targeting the viral nucleoprotein, thereby preventing its nuclear accumulation. This novel mechanism of action positions it as a potential alternative to existing antiviral therapies .
Chemical Properties and Reactivity
This compound exhibits unique chemical reactivity due to its bicyclic structure. The hydrobromide salt enhances its solubility and stability, facilitating various synthetic transformations. Key reactions include:
- Nucleophilic substitutions
- Cyclization reactions
- Formation of metal complexes
These properties enable the synthesis of a variety of derivatives with tailored biological activities.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences between this compound and other compounds within the imidazopyrazine family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Zolpidem | Contains an imidazopyridine core | Sedative-hypnotic |
| Alpidem | Similar bicyclic structure | Antidepressant |
| Saripidem | Imidazopyridine derivative | Antidepressant |
| Olprinone | Contains a pyrazine ring | Vasodilator |
| Zolimidine | Related imidazopyridine | Antidepressant |
What distinguishes this compound is its specific combination of structural features that confer unique antibacterial and anticancer properties .
Case Studies and Research Findings
Several key studies illustrate the effectiveness and potential applications of this compound:
- Study on ENPP1 Inhibition : A derivative exhibited an IC50 value of 5.70 nM against ENPP1 and significantly enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
- Anti-influenza Activity : Derivative A4 demonstrated an EC50 value of 2.75 μM against influenza viruses, showcasing its potential as a novel antiviral agent .
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in 2-Nitroimidazo[1,2-a]pyrazin-8(7H)-ones
Derivatives with a nitro group at position 2 exhibit distinct electronic profiles due to the electron-withdrawing nature of the nitro moiety. Key examples include:
- 6-Methyl-2-nitro-7-(2-(trifluoromethoxy)benzyl) : Features a trifluoromethoxybenzyl group at position 7, enhancing lipophilicity. NMR data (DMSO-d₆) shows δ 5.6 ppm (2H, s) for benzyl protons .
- 7-(3-Methylbenzyl)-2-nitro : A methylbenzyl substituent at position 7 simplifies synthesis while maintaining moderate solubility. NMR reveals δ 5.6 ppm (2H, s) for the benzyl group .
- ¹³C NMR (DMSO-d₆) confirms cyclohexyl integration .
Table 1: Key 2-Nitro Derivatives
Benzyl and Aryl-Substituted Analogues
Benzyl groups at position 7 improve binding affinity in receptor-targeted applications. Notable examples:
- 7-Benzyl-2-nitro (17b): Simple benzyl substitution with δ 5.6 ppm (2H, s) in ¹H NMR .
- TFA salt form enhances crystallinity .
Comparison with Imidazo[1,5-a]pyrazin-8(7H)-ones
Compounds like 3j (imidazo[1,5-a]pyrazin-8-one) differ in ring fusion (1,5-a vs. 1,2-a), altering electronic distribution. For example:
Halogenated Derivatives
Bromo-substituted analogues demonstrate enhanced electrophilicity:
Solubility and Stability
- Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide : Hydrobromide salt improves aqueous solubility compared to freebase forms.
- 7-(3-Trifluoromethoxybenzyl) derivatives : The CF₃O group reduces polarity, requiring DMSO for dissolution .
- Sulfonyl-containing analogues (e.g., 3j): Tosyl groups enhance stability but reduce solubility in polar solvents .
Biological Activity
Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
Imidazo[1,2-a]pyrazines are nitrogen-containing heterocycles that have been shown to exhibit a wide range of biological activities. The specific derivative, this compound, has been studied for its potential as an inhibitor in various biological pathways and its therapeutic effects against several diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazin derivatives. For instance, a study identified a derivative with an IC50 value of 5.70 nM against ENPP1, a target relevant for cancer immunotherapy. This compound enhanced the expression of cGAMP-induced STING pathway genes, indicating its role in immune modulation and tumor growth inhibition when combined with anti-PD-1 therapy .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazin Derivatives
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 7 | ENPP1 | 5.70 | Potent inhibitor |
| 14 | ATPase | 7.00 | Competitive inhibitor |
Antimicrobial Activity
Imidazo[1,2-a]pyrazin derivatives also display significant antimicrobial properties. A series of synthesized compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against S. aureus, indicating their potential as antibacterial agents .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4a | S. aureus | 7.8 |
| 4b | E. coli | 31.25 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, imidazo[1,2-a]pyrazin derivatives have been investigated for their anti-inflammatory and antioxidant properties. These compounds have been shown to inhibit key enzymes involved in inflammatory pathways and exhibit protective effects against oxidative stress in cellular models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that variations in substituents on the pyrazine ring can enhance or diminish activity against specific targets.
Key Findings in SAR Studies:
- Substituents at the 3-position of the pyrazine ring often correlate with increased potency against CDK9, a target involved in cell cycle regulation.
- The presence of bulky groups at specific positions has been linked to improved binding affinity and selectivity towards various biological targets.
Case Study 1: ENPP1 Inhibition
A study focused on the optimization of imidazo[1,2-a]pyrazine derivatives for ENPP1 inhibition demonstrated that compound 7 not only inhibited the enzyme effectively but also enhanced antitumor immune responses when used in conjunction with other immunotherapeutics. This highlights the compound's potential role in cancer treatment strategies targeting immune pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that specific imidazo[1,2-a]pyrazine derivatives exhibited strong bactericidal activities against resistant strains of bacteria. This study emphasized the need for further exploration into these compounds as alternatives to traditional antibiotics given the rising issue of antibiotic resistance .
Q & A
Q. What are the key synthetic methodologies for preparing imidazo[1,2-a]pyrazin-8(7H)-one derivatives?
The synthesis typically involves cyclization reactions using precursors like 3-hydrazinopyrazin-2(1H)-one. For example, a general procedure involves reacting carboxylic acids with carbonyldiimidazole in anhydrous dimethylformamide (DMFA) at 100°C, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. Recrystallization from DMFA/i-propanol yields 3,7-disubstituted derivatives . This method allows structural diversification by varying substituents on the pyrazinone core.
Q. How can substituent modifications influence the solubility and stability of imidazo[1,2-a]pyrazin-8(7H)-one derivatives?
Introducing hydrophilic groups (e.g., hydroxyl or piperazinyl) enhances water solubility, while bulky substituents like tert-butyl or benzyl esters improve stability against metabolic degradation. For instance, ethyl 6-bromo-8-(4-methylpiperazin-1-yl) derivatives demonstrate enhanced solubility due to the polar piperazine moiety . Stability studies often employ high-performance liquid chromatography (HPLC) under varying pH and temperature conditions.
Q. What analytical techniques are essential for characterizing these compounds?
Nuclear magnetic resonance (NMR, H and C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard for structural elucidation. For example, H NMR of 7-(2-phenyl-1,3-oxazol-4-yl) derivatives confirms regioselectivity in C–N coupling reactions . FT-IR spectroscopy is used to verify functional groups like carbonyl or hydroxymethyl.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of acetylcholinesterase inhibitors based on this scaffold?
Substituents at the 2-, 6-, and 8-positions critically modulate activity. For example, 8-(piperidin-1-yl) derivatives exhibit potent acetylcholinesterase inhibition (IC < 1 µM) due to favorable hydrophobic interactions with the enzyme’s active site. Comparative SAR studies show that electron-withdrawing groups (e.g., nitro at position 2) enhance binding affinity, while bulky aryl groups at position 6 reduce off-target effects .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for antitumor derivatives?
Discrepancies often arise from poor pharmacokinetics or metabolic instability. For example, 6-methyl-2-nitro derivatives with a trifluoromethoxybenzyl group show strong in vitro antitubercular activity but limited in vivo efficacy due to rapid clearance. Solutions include prodrug formulations (e.g., tert-butoxycarbonyl-protected carboxylates) or structural modifications to improve metabolic stability, such as replacing labile esters with amides .
Q. How can copper-catalyzed C–N coupling reactions optimize the synthesis of aryl-substituted derivatives?
Silver benzoate facilitates copper-catalyzed coupling between iodoazoles and nitrogen heterocycles. For instance, coupling imidazo[1,2-a]pyrazin-8(7H)-one with 2-phenyl-1,3-oxazol-4-ylboronic acid under these conditions achieves 36% yield, with regioselectivity confirmed by C NMR . Solvent choice (e.g., DMF or THF) and temperature (80–100°C) are critical for minimizing side reactions.
Q. What role do halogen substituents (e.g., bromine) play in enhancing biological activity?
Bromine at position 6 increases lipophilicity and enhances membrane permeability, as seen in ethyl 6-bromo-8-(4-methylpiperazin-1-yl) derivatives, which show improved blood-brain barrier penetration in neuroactivity studies . Halogens also enable further functionalization via Suzuki-Miyaura cross-coupling for SAR diversification.
Q. How can bioluminescence properties be engineered into imidazo[1,2-a]pyrazin-8(7H)-one derivatives?
Incorporating furan-2-ylmethyl and phenylthio groups at positions 2 and 8, respectively, enhances bioluminescence. For example, molecule A2 (2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio) derivatives) exhibits strong luminescence in vitro, attributed to stabilized excited-state configurations . Optimization involves tuning electron-donating/withdrawing substituents to shift emission wavelengths.
Methodological Considerations
Q. What computational tools are recommended for predicting the pharmacokinetic properties of these derivatives?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like acetylcholinesterase. ADME-Tox predictions using SwissADME or ProTox-II assess bioavailability and toxicity risks. For instance, logP values >3 indicate high lipophilicity, requiring structural adjustments for improved solubility .
Q. How can conflicting data on antioxidant vs. pro-oxidant effects be addressed?
Dose-dependent studies and reactive oxygen species (ROS) assays (e.g., DCFH-DA probes) clarify dual roles. For example, 8-(piperidin-1-yl) derivatives show antioxidant activity at low concentrations (IC 10 µM) but pro-oxidant effects at higher doses (>50 µM) due to redox cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
